molecular formula C12H6Br4 B12702823 2,2',4,5-Tetrabromobiphenyl CAS No. 958802-46-5

2,2',4,5-Tetrabromobiphenyl

Cat. No.: B12702823
CAS No.: 958802-46-5
M. Wt: 469.79 g/mol
InChI Key: PALAXWMMBSLIDB-UHFFFAOYSA-N
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Description

Overview of Polybrominated Biphenyls (PBBs) as Persistent Organic Pollutants in Contemporary Research

Polybrominated biphenyls (PBBs) are a class of synthetic organobromine compounds that were previously used as flame retardants in a variety of consumer and industrial products, including plastics, textiles, and electronic equipment. epa.govachrom.be Structurally, PBBs consist of a biphenyl (B1667301) backbone where hydrogen atoms are replaced by bromine atoms, resulting in 209 possible congeners, each with a unique number and position of bromine atoms. achrom.bepops.intfood.gov.uk These compounds are not chemically bound to the materials they are added to, which facilitates their release into the environment. food.gov.uk

PBBs are recognized as persistent organic pollutants (POPs) due to their resistance to environmental degradation, high lipophilicity (fat-solubility), and ability to bioaccumulate in food chains. achrom.bescispace.comontosight.ai Their chemical stability and resistance to breakdown processes mean they can remain in the environment for extended periods, leading to widespread and persistent contamination. food.gov.ukscispace.com PBBs can enter the environment through various pathways, including emissions during manufacturing, disposal of products containing them, and accidental spills. epa.gov Once in the environment, they can be found in air, water, soil, and sediment. epa.gov Due to their persistence and potential for long-range transport, PBBs have become globally distributed environmental contaminants. scispace.com

The lipophilic nature of PBBs allows them to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. achrom.beontosight.ai This leads to biomagnification, where the concentration of PBBs increases at successively higher levels in the food chain. As a result, top predators, including humans, can have significantly higher concentrations of these compounds in their bodies than the surrounding environment. nih.gov The persistence and bioaccumulative properties of PBBs have raised significant concerns about their potential long-term effects on ecosystems and human health. ontosight.ai

Significance of Congener-Specific Investigations within Polybrominated Biphenyl Studies

The 209 different PBB congeners exhibit varying physical, chemical, and toxicological properties based on the number and position of their bromine atoms. achrom.beepa.gov Therefore, studying PBBs as a single group can be misleading. Congener-specific analysis, which involves identifying and quantifying individual PBB congeners, is crucial for a comprehensive understanding of their environmental fate, transport, and biological effects. epa.govsccwrp.org

The environmental behavior of PBBs, including their persistence, bioaccumulation potential, and degradation pathways, is congener-dependent. For instance, lower brominated congeners tend to be more volatile and water-soluble, while higher brominated congeners are more likely to bind to soil and sediment particles. epa.gov Photodegradation, a primary degradation pathway for PBBs, results in the formation of lower brominated biphenyls. cdc.gov For example, the photolysis of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) can lead to the formation of pentabromobiphenyls and subsequently tetrabromobiphenyls. cdc.gov

From a biological standpoint, the metabolic pathways and toxicological effects of PBBs are also highly dependent on the specific congener. mdpi.com For example, research on the metabolism of 2,2',4,5'-tetrabromobiphenyl (B1583462) (PBB-49) in rats has identified the formation of methylsulphonyl metabolites, which exhibit different biological activities than the parent compound. researchgate.netnih.gov Specifically, 3-methylsulphonyl-2,2',4',5-tetrabromobiphenyl has been shown to be a potent inducer of certain enzymes, an effect that is thousands of times greater than that of the original PBB-49 congener. researchgate.netnih.gov In contrast, another isomer, 4-methylsulphonyl-2,2',4',5-tetrabromobiphenyl, did not exhibit the same enzyme-inducing properties. researchgate.netnih.gov These findings underscore the necessity of congener-specific investigations to accurately assess the risks associated with PBB exposure.

The development of advanced analytical techniques, such as high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS), has enabled researchers to conduct congener-specific determinations of PBBs in various environmental and biological samples. researchgate.net These methods allow for the separation and quantification of individual congeners, providing detailed data for risk assessment and understanding structure-activity relationships. epa.govresearchgate.net

Historical Context of Polybrominated Biphenyl Research and its Influence on Scientific Inquiry

The history of PBB research is largely shaped by a major environmental contamination incident that occurred in Michigan, USA, in 1973. cmich.eduumich.edu A fire retardant product, FireMaster BP-6, which was a commercial mixture of PBBs, was accidentally mixed into livestock feed. cmich.eduemory.edu This led to the widespread contamination of farm animals and subsequently entered the human food chain through meat, eggs, and dairy products, exposing millions of people. cmich.edunih.gov

This incident triggered extensive scientific research into the environmental and health consequences of PBB exposure. umich.edunih.gov In the aftermath, the Michigan Department of Community Health established the Michigan PBB Registry to track the health of exposed individuals and their offspring. emory.eduemory.edu This long-term cohort study has provided invaluable data on the multigenerational health impacts of PBBs. nih.govnih.gov Research based on this registry has linked PBB exposure to a range of health issues. nih.gov

The Michigan PBB incident highlighted the dangers of persistent organic pollutants and the importance of understanding their environmental fate and toxicity. It spurred the development of more sensitive analytical methods for detecting and quantifying PBBs in various matrices. sccwrp.org Furthermore, the event underscored the need for congener-specific analysis, as the composition of PBBs in environmental and biological samples was found to differ from that of the original commercial mixtures due to environmental degradation and metabolic processes. cdc.gov The ongoing research on the Michigan cohort and other PBB-exposed populations continues to inform our understanding of the long-term effects of these persistent chemicals and influences regulatory policies aimed at protecting human health and the environment. umich.edunih.gov

Interactive Data Table: PBB Congeners and their Properties

Congener NamePBB NumberMolecular FormulaResearch Finding
2,2',4,5-TetrabromobiphenylPBB-49C12H6Br4Metabolized to methylsulphonyl derivatives with potent enzyme-inducing activity. researchgate.netnih.gov
2,2',4,4',5,5'-HexabromobiphenylPBB-153C12H4Br6A major component of the FireMaster BP-6 mixture and has been continuously detected in human serum samples long after its production ceased. cdc.govnih.gov
3,3',4,4'-Tetrabromobiphenyl (B1219524)PBB-77C12H6Br4A potent inducer of aryl hydrocarbon hydroxylase (AHH) and has been shown to cause significant toxic effects in animal studies. tandfonline.com
2,2',5,5'-TetrabromobiphenylPBB-52C12H6Br4A weak, phenobarbital-type inducer of cytochrome P-450 and did not elicit observed toxic effects at the same dose as PBB-77 in one study. tandfonline.com

Properties

CAS No.

958802-46-5

Molecular Formula

C12H6Br4

Molecular Weight

469.79 g/mol

IUPAC Name

1,2,4-tribromo-5-(2-bromophenyl)benzene

InChI

InChI=1S/C12H6Br4/c13-9-4-2-1-3-7(9)8-5-11(15)12(16)6-10(8)14/h1-6H

InChI Key

PALAXWMMBSLIDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2Br)Br)Br)Br

Origin of Product

United States

Synthesis and Characterization of 2,2 ,4,5 Tetrabromobiphenyl for Research Applications

Methodologies for Analytical Standard Synthesis and Purification

The synthesis of 2,2',4,5-tetrabromobiphenyl for use as an analytical standard requires a method that yields the specific isomer with high purity and in a reproducible manner. Cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, are common strategies for the formation of biaryl compounds.

For the synthesis of the unsymmetrical 2,2',4,5-tetrabromobiphenyl, a potential Suzuki-Miyaura coupling strategy would involve the reaction of a dibromophenylboronic acid with a dibromobenzene, catalyzed by a palladium complex. For instance, the coupling of 2,4-dibromophenylboronic acid with 1,3-dibromobenzene (B47543) could theoretically yield the desired product. The reaction typically proceeds in a solvent mixture, such as toluene (B28343) and water, in the presence of a base like potassium carbonate and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0).

Alternatively, the Ullmann condensation offers a classical approach to biaryl synthesis, involving the copper-promoted coupling of two aryl halides. To synthesize an unsymmetrical biphenyl (B1667301) like 2,2',4,5-tetrabromobiphenyl, a stepwise approach or the coupling of two different aryl halides would be necessary, though controlling the regioselectivity to obtain the desired isomer can be challenging and may lead to a mixture of products.

Following the synthesis, purification to an analytical standard grade is crucial. This typically involves a multi-step process to remove unreacted starting materials, catalysts, and isomeric byproducts.

Recrystallization is a primary technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures, allowing for the formation of high-purity crystals upon cooling. For a nonpolar compound like 2,2',4,5-tetrabromobiphenyl, a common approach is to use a binary solvent system, such as a mixture of a more polar solvent in which the compound is soluble (e.g., dichloromethane (B109758) or ethyl acetate) and a nonpolar solvent in which it is less soluble (e.g., hexane (B92381) or heptane). The crude product is dissolved in a minimal amount of the more polar solvent, and the nonpolar solvent is gradually added until turbidity is observed. Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals.

Column chromatography is another powerful purification technique for separating components of a mixture based on their differential adsorption to a stationary phase. For the purification of 2,2',4,5-tetrabromobiphenyl, silica (B1680970) gel is a common stationary phase. A nonpolar mobile phase, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane, is typically used. The crude mixture is loaded onto the top of the column, and the solvent is passed through, carrying the components at different rates. Fractions are collected and analyzed for purity, often by thin-layer chromatography (TLC) or gas chromatography (GC), and those containing the pure desired product are combined.

Purification TechniqueDescriptionKey Parameters
Recrystallization Purification of a solid compound based on differences in solubility.Solvent system, temperature gradient, cooling rate.
Column Chromatography Separation of a mixture based on differential adsorption of components to a stationary phase.Stationary phase (e.g., silica gel), mobile phase composition, column dimensions, flow rate.

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Once a purified sample of 2,2',4,5-tetrabromobiphenyl is obtained, its identity and purity must be rigorously confirmed. This is achieved through a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2,2',4,5-tetrabromobiphenyl is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The chemical shifts and coupling constants of the protons are influenced by the positions of the bromine atoms on the biphenyl rings. The spectrum would consist of a series of multiplets due to the coupling between adjacent protons on the aromatic rings.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are affected by the attached bromine atoms and the carbon's position within the biphenyl structure. Carbons bonded to bromine atoms will exhibit a downfield shift. The predicted ¹³C NMR chemical shifts can be estimated using empirical calculations or spectral databases.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, which aids in structural confirmation. In electron ionization (EI) mass spectrometry, the 2,2',4,5-tetrabromobiphenyl molecule will be ionized and fragmented. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of four bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic cluster of peaks. The fragmentation pattern will likely involve the sequential loss of bromine atoms and potentially the cleavage of the biphenyl bond.

Spectroscopic TechniqueInformation ProvidedExpected Data for 2,2',4,5-Tetrabromobiphenyl
¹H NMR Number and chemical environment of protons.Aromatic protons as multiplets in the 7.0-8.0 ppm range.
¹³C NMR Number and chemical environment of carbon atoms.Distinct signals for each of the 12 carbon atoms, with carbons attached to bromine atoms shifted downfield.
Mass Spectrometry Molecular weight and fragmentation pattern.Molecular ion peak cluster around m/z 466, 468, 470, 472, 474, reflecting the isotopic distribution of four bromine atoms. Fragmentation would show loss of Br atoms.

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and semi-volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification capabilities.

For the purity assessment of 2,2',4,5-tetrabromobiphenyl, a high-resolution capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used. The sample is injected into the heated inlet of the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium) through the column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions. A pure sample of 2,2',4,5-tetrabromobiphenyl should ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities. The mass spectrometer detector can then be used to identify the main peak as 2,2',4,5-tetrabromobiphenyl and to tentatively identify any impurity peaks based on their mass spectra. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chromatographic TechniquePurposeKey Parameters
Gas Chromatography (GC) Purity assessment and separation of isomers.Column type (e.g., 5% phenyl-methylpolysiloxane), temperature program, carrier gas flow rate, injection volume.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of components.All GC parameters plus mass spectrometer settings (e.g., ionization mode, mass range).

Environmental Distribution and Occurrence Patterns of 2,2 ,4,5 Tetrabromobiphenyl

Detection in Abiotic Environmental Compartments

While general studies have been conducted on PBBs in aquatic environments, particularly in the Great Lakes region following historical industrial discharges, specific data for 2,2',4,5-Tetrabromobiphenyl are largely absent. Studies on the sediments of the Great Lakes have primarily focused on polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs). cdc.govnih.govcdc.govnih.gov Although PBBs have been detected in surface water, the concentrations of individual congeners are seldom reported. cdc.gov

Table 1: Detection of 2,2',4,5-Tetrabromobiphenyl in Aquatic Systems

Location Matrix Concentration of 2,2',4,5-Tetrabromobiphenyl General PBB/PBDE Findings
Great Lakes, USA Sediment Data not available Studies focused on PBDEs and PCBs, with PBDE concentrations increasing towards the surface of sediment cores. cdc.govnih.govcdc.govnih.gov
St. Lawrence Estuary, Canada Water Data not available Research has investigated PCB congener accumulation in the biota. nih.gov

PBBs are known to persist in soil and sediment due to their low water solubility and high affinity for organic matter. inig.pltandfonline.comresearchgate.net Research has been conducted on methods for extracting and analyzing PCB congeners in soil, but similar detailed studies for a wide range of PBB congeners, including 2,2',4,5-Tetrabromobiphenyl, are not as common. inig.pltandfonline.comresearchgate.netnih.gov The primary focus of terrestrial PBB contamination research has been in areas affected by the Michigan incident and near former manufacturing facilities. cdc.gov

Table 2: Detection of 2,2',4,5-Tetrabromobiphenyl in Terrestrial Matrices

Location Matrix Concentration of 2,2',4,5-Tetrabromobiphenyl General PBB/PCB Findings
East Chicago, Indiana, USA Residential Soil Data not available ΣPCB concentrations ranged from 20 to 1700 ng/g dry weight. nih.gov
Lower Tennessee River, USA Sediment Data not available The average concentration of total PCBs was 13.44 ± 0.06 ng/g (DW). researchgate.net
KwaZulu-Natal, South Africa Soil Data not available High PCB concentrations were found in rural soils. nih.gov

Presence in Biotic Environmental Compartments (excluding human biomonitoring)

The lipophilic nature of PBBs leads to their bioaccumulation in the fatty tissues of organisms. Consequently, they can biomagnify through the food chain.

Studies on aquatic organisms have often focused on the bioaccumulation of PCBs and PBDEs. While it is understood that fish can accumulate PBBs from their environment, congener-specific data for 2,2',4,5-Tetrabromobiphenyl in fish tissues are scarce. Research in the St. Lawrence estuary, for example, provided detailed analysis of PCB congeners in various aquatic species but did not include PBBs. nih.gov Similarly, studies on cetaceans have also focused on PCB congener profiles. researchgate.net A study on 3,3′,5,5′-Tetrabromobiphenyl (BB-80) and its hydroxylated metabolite noted their detection in various marine organisms, but this is a different isomer from 2,2',4,5-Tetrabromobiphenyl. nih.gov

Table 3: Detection of 2,2',4,5-Tetrabromobiphenyl in Aquatic Biota

Species Location Tissue Concentration of 2,2',4,5-Tetrabromobiphenyl General PBB/PCB Findings
Various Fish Species St. Lawrence Estuary, Canada Whole body/Tissue Data not available Significant PCB contamination was found, with concentrations in adult smelt and tomcod exceeding 0.1 ppm. nih.gov
Cetaceans Taiwan Waters Blubber Data not available Total concentrations of 19 PCB congeners ranged from 0.23 µg/g to 33.73 µg/g lipid weight. researchgate.net
Zebrafish (Danio rerio) Laboratory Study N/A Not an environmental study Used to study the immunotoxicity of 3,3′,5,5′-Tetrabromobiphenyl (BB-80). nih.gov

Table 4: Detection of 2,2',4,5-Tetrabromobiphenyl in Terrestrial Biota

Species Location Tissue Concentration of 2,2',4,5-Tetrabromobiphenyl General PBB/PCB Findings
Aquatic Birds Lower Laguna Madre, Texas, USA Eggs Data not available Predominant PCB congeners were 153, 138, 180, 110, 118, 187, and 92. usgs.gov
Livestock (historical) Michigan, USA Various Data not available Widespread contamination of cattle, pigs, and chickens occurred in the 1970s. cdc.govmichigan.gov

Environmental Fate and Transformation Pathways of 2,2 ,4,5 Tetrabromobiphenyl

Photolytic Degradation Processes and Debromination Patterns

Photolytic degradation, or photolysis, is a significant abiotic process that can lead to the transformation of polybrominated biphenyls in the environment, particularly in atmospheric and aquatic systems where they are exposed to sunlight. This process involves the absorption of ultraviolet (UV) light, which can induce the cleavage of carbon-bromine (C-Br) bonds, leading to the formation of lower-brominated biphenyl (B1667301) congeners through a process known as reductive debromination.

While specific photolysis studies on 2,2',4,5-Tetrabromobiphenyl are not extensively detailed in the provided search results, the degradation patterns of other PBBs, such as 2,4,5,2′,4′,5′-Hexabromobiphenyl (2,4,5-HBB), offer valuable insights into the likely pathways. oup.com The photolysis of 2,4,5-HBB in an organic solvent under UV irradiation resulted in a stepwise removal of bromine atoms. oup.com The position of debromination is not random; studies on similar compounds show that bromine atoms at the para and meta positions are often more susceptible to removal than those at the ortho position. oup.com

For 2,2',4,5-Tetrabromobiphenyl, photolytic degradation would be expected to produce a series of tri-, di-, and mono-brominated biphenyls. The initial debromination could occur at any of the four positions, but based on patterns from similar congeners, removal of the bromine at the 5-position (meta) or the 4-position (para) might be favored over the 2-positions (ortho). The resulting tribromobiphenyls would then be subject to further photolytic degradation.

Table 1: Potential Photolytic Debromination Products of 2,2',4,5-Tetrabromobiphenyl

Starting CompoundPotential Primary Products (Tribromobiphenyls)Potential Secondary Products (Dibromobiphenyls)
2,2',4,5-Tetrabromobiphenyl2,2',4-Tribromobiphenyl2,2'-Dibromobiphenyl
2,2',5-Tribromobiphenyl2,4-Dibromobiphenyl
2,4,5-Tribromobiphenyl2,5-Dibromobiphenyl

Note: This table represents a hypothetical degradation pathway based on known debromination patterns of other PBBs.

The environmental significance of this process is twofold. While photolysis does contribute to the breakdown of 2,2',4,5-Tetrabromobiphenyl, the resulting lower-brominated congeners may themselves be persistent and toxic. nih.gov Furthermore, the rate of photolysis can be influenced by various environmental factors, including the intensity of solar radiation, the presence of sensitizing substances in the water or atmosphere, and the medium in which the compound is present.

Microbial Degradation and Biotransformation in Environmental Systems

Microbial activity is a crucial pathway for the breakdown of persistent organic pollutants. wikipedia.org The biodegradation of 2,2',4,5-Tetrabromobiphenyl can occur under both anaerobic and aerobic conditions, involving different microbial communities and enzymatic systems.

Anaerobic Degradation: Under anaerobic conditions, such as those found in deep sediments and flooded soils, reductive debromination is the primary microbial degradation pathway for PBBs. This process is analogous to photolytic debromination but is mediated by microorganisms. Certain anaerobic bacteria, including species of Dehalococcoides, possess enzymes called reductive dehalogenases that can use halogenated compounds as electron acceptors, sequentially removing bromine atoms. wikipedia.org Studies on the closely related 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) have demonstrated that anaerobic microbial consortia can reductively degrade it to lower brominated congeners like BDE-17 (2,2',4-tribromodiphenyl ether) and BDE-4 (2,2'-dibromodiphenyl ether). nih.govresearchgate.net It is plausible that 2,2',4,5-Tetrabromobiphenyl undergoes a similar process, yielding various tribromobiphenyls. The efficiency of this process can be inhibited by high concentrations of the contaminant or the presence of other pollutants. nih.govresearchgate.net

Aerobic Degradation: In aerobic environments, such as surface soils and oxygenated waters, microorganisms can employ oxidative degradation pathways. For PBBs and the similar polychlorinated biphenyls (PCBs), this often involves dioxygenase enzymes that incorporate oxygen into the biphenyl structure, leading to the formation of hydroxylated intermediates. usda.gov These intermediates can then undergo ring cleavage, ultimately breaking down the biphenyl backbone into smaller molecules that can be used as carbon and energy sources. usda.govresearchgate.net Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are known to degrade a wide range of xenobiotic compounds, including PCBs, through the action of powerful extracellular enzymes. usda.gov Bacterial strains, such as Acinetobacter sp., have also been isolated that can degrade brominated compounds under aerobic conditions, with degradation rates influenced by factors like initial concentration and the presence of other carbon sources. researchgate.net

Biotransformation can also occur without complete degradation. For instance, organisms can metabolize parent compounds into other forms, such as hydroxylated or methoxylated derivatives, as seen with the flame retardant Tetrabromobisphenol A (TBBPA). nih.govnih.gov

Table 2: Microbial Degradation Pathways and Key Intermediates

ConditionPrimary MechanismKey Enzymes (Examples)Potential Products/Intermediates
Anaerobic Reductive DebrominationReductive DehalogenasesTribromobiphenyls, Dibromobiphenyls
Aerobic Oxidative DegradationDioxygenases, PeroxidasesHydroxylated Tetrabromobiphenyls, Bromobenzoic acids, Ring-cleavage products

Adsorption and Persistence Dynamics in Environmental Media

The persistence of a chemical is its ability to resist degradation from environmental factors like sunlight, water, or microbes. amazonaws.com 2,2',4,5-Tetrabromobiphenyl, like other PBBs, is characterized by high persistence due to the stability of the biphenyl structure and the strong C-Br bonds. nih.govamazonaws.com This resistance to breakdown means it can remain in the environment for extended periods.

A key factor governing the fate and transport of 2,2',4,5-Tetrabromobiphenyl is its tendency to adsorb to soil, sediments, and suspended solids. This process, known as sorption, is driven by the compound's hydrophobic ("water-fearing") and lipophilic ("fat-loving") nature. nih.gov Due to its low water solubility and high octanol-water partition coefficient (Kow), it preferentially moves from the aqueous phase to associate with organic matter and particulate surfaces in the environment. uw.edu.pl

Several factors influence the extent of adsorption in environmental media:

Soil Organic Matter (SOM): SOM is typically the most significant factor controlling the sorption of hydrophobic compounds. Soils and sediments with higher organic carbon content exhibit a greater capacity to adsorb 2,2',4,5-Tetrabromobiphenyl.

Clay Content and Particle Size: Clay minerals and smaller soil particles have a larger surface area-to-volume ratio, providing more sites for adsorption.

Soil pH: While less critical for non-ionizable compounds like PBBs, pH can influence soil surface charges and the chemistry of organic matter, indirectly affecting sorption.

The strength of this adsorption is described by the soil adsorption coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc). High Koc values indicate strong binding to organic matter and low mobility. This strong adsorption limits the compound's bioavailability to microorganisms, which can slow down degradation rates and further enhance its persistence. nih.gov However, the binding is not always irreversible, and desorption can occur, slowly releasing the compound back into the environment.

Table 3: Factors Influencing Adsorption and Persistence of 2,2',4,5-Tetrabromobiphenyl

FactorInfluence on AdsorptionInfluence on Persistence
High Organic Matter Content Increases adsorptionIncreases persistence (by reducing bioavailability)
High Clay Content Increases adsorptionIncreases persistence
Low Water Solubility Increases partitioning to solidsContributes to long-term sequestration in sediments
Chemical Structure High bromination increases hydrophobicityStrong C-Br bonds resist degradation

Environmental Transport and Distribution Modeling

Predicting the movement and ultimate fate of 2,2',4,5-Tetrabromobiphenyl in the environment relies on the use of environmental fate and transport models. These models are mathematical representations of the processes that govern a chemical's distribution across different environmental compartments, including air, water, soil, sediment, and biota. oregonstate.edu

The development of a robust model for 2,2',4,5-Tetrabromobiphenyl requires data on its key physicochemical properties and its reactivity in the environment. Critical parameters include:

Partition Coefficients: The octanol-water partition coefficient (Kow), organic carbon-water (B12546825) partition coefficient (Koc), and air-water partition coefficient (Henry's Law constant) determine how the chemical divides itself among solids, water, and air.

Degradation Rates: Half-lives for photolysis, microbial degradation (aerobic and anaerobic), and other transformation processes quantify the compound's persistence in each compartment. juniperpublishers.com

Transport Parameters: Factors related to environmental media, such as soil permeability, water flow rates, and atmospheric deposition rates, are also essential inputs. nih.gov

Biotransformation and Metabolic Processes of 2,2 ,4,5 Tetrabromobiphenyl in Experimental Organisms

Identification of Metabolites (e.g., Methylsulfone and Hydroxylated Derivatives)

In experimental studies using rats, the biotransformation of 2,2',4,5'-tetrabromobiphenyl (B1583462) (referred to as TetraBrB) leads to the formation of persistent methylsulfonyl (MeSO2) metabolites. Specifically, 3-methylsulphonyl- and 4-methylsulphonyl-2,2',4',5-tetrabromobiphenyls have been identified in various tissues, including the liver, lung, kidney, and adipose tissue, as well as in the feces of rats administered the parent compound nih.gov.

While direct studies on the hydroxylated derivatives of 2,2',4,5'-Tetrabromobiphenyl are limited in the provided search results, the metabolism of similar polyhalogenated biphenyls, such as polychlorinated biphenyls (PCBs), frequently involves hydroxylation. For instance, the metabolism of 2,5,2',5'-tetrachlorobiphenyl in rats produces hydroxylated metabolites like 3-OH-2,5,2',5'-tetrachlorobiphenyl nih.gov. This suggests that hydroxylation is a probable metabolic pathway for PBBs as well, forming hydroxylated derivatives that can then undergo further conjugation or transformation.

Identified Metabolites of 2,2',4,5'-Tetrabromobiphenyl in Rats

MetaboliteTissue/Excreta Detected
3-Methylsulphonyl-2,2',4',5-tetrabromobiphenylLiver, Lung, Kidney, Adipose Tissue, Feces
4-Methylsulphonyl-2,2',4',5-tetrabromobiphenylLiver, Lung, Kidney, Adipose Tissue, Feces

Metabolic Pathways and Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P-450-dependent monooxygenases)

The biotransformation of PBBs, including 2,2',4,5'-Tetrabromobiphenyl, is primarily mediated by the cytochrome P-450 (CYP) dependent monooxygenase system nih.gov. This superfamily of enzymes catalyzes the initial oxidative step in the metabolism of many xenobiotics. The specific isoforms of CYP enzymes involved can be induced by exposure to different chemicals, such as phenobarbital (B1680315) (PB) or 3-methylcholanthrene (B14862) (MC) nih.gov.

Research has shown that the 3-methylsulphonyl metabolite of TetraBrB is a potent inducer of specific CYP isoforms in rats. This metabolite substantially induces the major phenobarbital (PB)-inducible forms of P450, namely CYP2B1, CYP2B2, CYP3A2, and CYP2C6 nih.gov. In contrast, the 4-methylsulphonyl metabolite did not show the same inductive effect nih.gov. The induction profile of these enzymes by 3-MeSO2-TetraBrB is similar to that of phenobarbital itself, suggesting a significant role for this metabolite in the biological effects of the parent compound nih.gov. The metabolism of PBBs likely proceeds through the formation of an arene oxide intermediate, a common pathway for aromatic compounds metabolized by CYP enzymes nih.govbiorxiv.org.

Cytochrome P-450 Isoforms Induced by a 2,2',4,5'-Tetrabromobiphenyl Metabolite

Inducing MetaboliteInduced CYP IsoformEffect
3-Methylsulphonyl-2,2',4',5-tetrabromobiphenylCYP2B1Substantially Induced
CYP2B2Substantially Induced
CYP3A2Substantially Induced
CYP2C6Substantially Induced
4-Methylsulphonyl-2,2',4',5-tetrabromobiphenylCYP2B1, CYP2B2, CYP3A2, CYP2C6No Change

Structure-Activity Relationships in Biotransformation Processes

The rate and pathway of PBB metabolism are highly dependent on the specific arrangement of bromine atoms on the biphenyl (B1667301) structure. This structure-activity relationship dictates which CYP enzymes are involved and how readily the congener is metabolized nih.gov.

For PBB congeners to be metabolized by the cytochrome P-450 system, they generally must possess adjacent, non-halogenated carbon atoms on at least one of the phenyl rings. The specific positions of these vicinal unsubstituted carbons determine the type of CYP enzyme that metabolizes them nih.gov.

MC-inducible CYP forms tend to metabolize PBBs that have adjacent non-halogenated carbons at the ortho and meta positions nih.gov.

PB-inducible CYP forms are more active towards PBBs with adjacent non-halogenated carbons at the meta and para positions nih.gov.

2,2',4,5'-Tetrabromobiphenyl has vicinal hydrogens at the C5'-C6' positions (meta-para) and at the C3-C4 positions (ortho-meta relative to the other ring). The presence of the meta-para unsubstituted carbons makes it a substrate for PB-inducible CYP enzymes. The degree of bromination also plays a critical role; increased bromination can hinder metabolism. For example, some penta- and hexabromobiphenyls are not metabolized even if they possess adjacent non-halogenated carbons nih.gov.

Elimination and Excretion Routes in Experimental Animal Models

Following biotransformation, the metabolites of 2,2',4,5'-Tetrabromobiphenyl are eliminated from the body. In studies on rats, the methylsulfonyl metabolites have been detected in the feces nih.gov. This indicates that biliary excretion is a significant route of elimination for these metabolites. The parent compound and its metabolites are lipophilic, but the process of metabolism to more polar forms, such as hydroxylated and sulfonylated derivatives, facilitates their excretion.

For similar compounds like 2,2',4,4'-tetrabromodiphenyl ether (TBDE) in rats, fecal excretion was the primary route of elimination for the 14% of the dose that was excreted over 5 days, while less than 0.5% was found in the urine nih.gov. This suggests that for PBBs like 2,2',4,5'-Tetrabromobiphenyl, the fecal-biliary pathway is likely the main route for the excretion of its metabolites, whereas the parent compound is retained in adipose tissue nih.gov.

Mechanistic Investigations of Biological Interactions for 2,2 ,4,5 Tetrabromobiphenyl in in Vitro and Animal Models

Aryl Hydrocarbon Receptor (AhR) Binding and Activation Mechanisms

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of various environmental contaminants, including polybrominated biphenyls (PBBs). youtube.com The binding of a ligand, such as 2,2',4,5-tetrabromobiphenyl, to the AhR initiates a cascade of molecular events. In its inactive state, the AhR resides in the cytoplasm as part of a complex with several chaperone proteins, including two 90 kDa heat shock proteins (HSP90), the AhR-interacting protein (AIP, also known as XAP2 or ARA9), and the co-chaperone p23. nih.gov

Upon ligand binding, the AhR undergoes a conformational change, leading to the exposure of its nuclear localization sequence (NLS). nih.govnih.gov This allows the ligand-AhR complex to translocate from the cytoplasm into the nucleus. nih.gov Once in the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). nih.govwikipedia.org This AhR/ARNT heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin-responsive elements (DREs) located in the regulatory regions of target genes. nih.govwikipedia.org The core recognition sequence for this binding is 5'-TNGCGTG-3'. nih.gov

The binding of the AhR/ARNT complex to XREs recruits various transcriptional cofactors, leading to the induction of a battery of genes, most notably those encoding for xenobiotic-metabolizing enzymes. nih.gov This activation of gene expression is the primary mechanism through which AhR ligands exert their biological effects. wikipedia.org The diversity of ligands that can activate the AhR, ranging from synthetic compounds to endogenous tryptophan metabolites, highlights the complexity of AhR signaling. youtube.com Furthermore, different ligands can induce distinct downstream effects, suggesting ligand-specific conformations of the AhR that can interact with different co-regulators and DNA sequences. youtube.com

Cytochrome P-450 Enzyme Induction and Regulation (e.g., CYP1A1, CYP1A2, CYP2B1/2)

The induction of cytochrome P-450 (CYP) enzymes is a well-established consequence of AhR activation. wikipedia.org Specifically, the AhR/ARNT heterodimer directly regulates the transcription of genes encoding for CYP1A1 and CYP1B1. nih.gov However, the induction profile of CYP enzymes can vary depending on the specific PBB congener and its metabolites.

Studies have shown that while some xenobiotics can co-induce multiple CYP isozymes, others may exhibit more selective induction patterns. nih.gov For instance, research on a metabolite of 2,2',4',5-tetrabromobiphenyl, 3-methylsulphonyl-2,2',4',5-tetrabromobiphenyl, revealed a potent and selective induction of the phenobarbital (B1680315) (PB)-inducible CYP2B1 and CYP2B2 enzymes in rats. nih.gov This metabolite did not, however, induce CYP1A1 or CYP1A2. nih.gov This suggests that the metabolic transformation of the parent compound can significantly alter its biological activity and its profile of CYP induction.

The induction of CYP enzymes, such as CYP1A1, can also be part of a feedback loop. Increased CYP1A1 activity can lead to the metabolism of the AhR ligand itself, potentially reducing its half-life and attenuating the AhR signaling response. ikenaoncology.com

Table 1: Cytochrome P-450 Induction by 2,2',4,5-Tetrabromobiphenyl and its Metabolite

CompoundCYP1A1 InductionCYP1A2 InductionCYP2B1/2 InductionReference
2,2',4',5-Tetrabromobiphenyl (Parent Compound)Not significantly inducedNot significantly inducedWeakly induced nih.gov
3-methylsulphonyl-2,2',4',5-tetrabromobiphenyl (Metabolite)Not inducedNot inducedPotently induced nih.gov

Biochemical and Molecular Pathway Perturbations

Exposure to certain PBB congeners can lead to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. nih.gov ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, can cause damage to cellular macromolecules, including DNA, proteins, and lipids. mdpi.comnih.gov

One of the primary mechanisms through which AhR activation can lead to oxidative stress is through the induction of CYP1A1. mdpi.com The metabolic activity of CYP1A1 can generate ROS as byproducts, leading to an increase in the cellular oxidative burden. mdpi.com This can, in turn, activate cellular antioxidant defense mechanisms. mdpi.com

Studies on other brominated biphenyls, such as 3,3′,5,5′-tetrabromobiphenyl (BB-80), have demonstrated the induction of oxidative stress in zebrafish larvae, as evidenced by increased levels of ROS and reactive nitrogen species (RNS). nih.gov This suggests that the induction of oxidative stress may be a common mechanism of toxicity for various PBB congeners. nih.gov The cellular response to oxidative stress involves the activation of antioxidant enzyme systems to mitigate the damaging effects of ROS. nih.gov

Emerging evidence suggests a link between PBB exposure and the activation of inflammatory signaling pathways. The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. nih.gov Upon activation, TLR4 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, which then promotes the expression of pro-inflammatory cytokines and chemokines. nih.govnih.gov

Research on 3,3′,5,5′-tetrabromobiphenyl (BB-80) and its hydroxylated metabolite has shown that these compounds can induce an inflammatory response in zebrafish, characterized by the upregulation of inflammatory cytokine and chemokine mRNA expression. nih.gov Molecular docking studies further suggested that these compounds can bind to and activate TLR4, thereby triggering the downstream NF-κB signaling pathway. nih.gov This indicates that direct interaction with and activation of inflammatory receptors may be a mechanism through which certain PBBs can exert immunotoxic effects.

The interaction between a ligand, such as 2,2',4,5-tetrabromobiphenyl, and its receptor, like the AhR, is governed by a variety of non-covalent interactions. These interactions, while weaker than covalent bonds, are collectively strong enough to ensure specific and stable binding. derangedphysiology.com

Key non-bonding interactions include:

Hydrophobic Interactions: The non-polar nature of the PBB molecule favors its partitioning into the hydrophobic ligand-binding pocket of the AhR, away from the aqueous cellular environment. derangedphysiology.com

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution.

π-π Stacking: The aromatic rings of the biphenyl (B1667301) structure can interact with aromatic amino acid residues within the receptor's binding site through π-π stacking interactions. derangedphysiology.com

Halogen Bonding: The bromine atoms on the PBB molecule can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms (such as oxygen or nitrogen) in the receptor's amino acid residues.

The sum of these non-bonding interactions determines the binding affinity and specificity of 2,2',4,5-tetrabromobiphenyl for the AhR and other potential protein targets.

Bioaccumulation and Biomagnification Potentials in Non-Human Food Webs

2,2',4,5-Tetrabromobiphenyl, like other PBBs, is a persistent organic pollutant (POP) with a high potential for bioaccumulation and biomagnification in non-human food webs. cimi.org

Bioaccumulation is the process by which an organism absorbs a substance from its environment, such as through food or water, at a rate faster than it can be eliminated through metabolic processes or excretion. epa.govevs.institute This leads to a gradual increase in the concentration of the substance in the organism's tissues over time, particularly in fatty tissues where lipophilic compounds like PBBs tend to accumulate. cimi.org

Biomagnification , also known as trophic magnification, is the process by which the concentration of a substance increases as it moves up through the food chain. epa.govevs.institute Organisms at higher trophic levels consume prey that have already accumulated the substance, leading to a further concentration of the toxin in their own bodies. epa.gov This can result in dangerously high concentrations of the substance in top predators, even if the initial environmental concentration was low. epa.gov

The high octanol-water partition coefficient (Kow) of PBBs is a key factor contributing to their bioaccumulative potential. nih.gov However, the biomagnification potential can also be influenced by the octanol-air partition coefficient (Koa), particularly in food webs that include air-breathing animals. nih.govsfu.ca Poorly metabolizable, moderately hydrophobic substances can biomagnify to a high degree in these food webs due to their low rate of respiratory elimination. nih.govsfu.ca

Table 2: Key Concepts in Bioaccumulation and Biomagnification

TermDefinitionRelevance to 2,2',4,5-Tetrabromobiphenyl
BioaccumulationThe net accumulation of a chemical by an organism from all sources, including water, air, and food. cimi.orgepa.govHigh due to its lipophilic nature and persistence. cimi.org
BiomagnificationThe increase in the concentration of a substance in organisms at successively higher levels in a food chain. epa.govevs.instituteSignificant potential to reach high concentrations in top predators. epa.gov
Persistent Organic Pollutant (POP)A hazardous organic chemical compound that is resistant to environmental degradation. cimi.org2,2',4,5-Tetrabromobiphenyl is classified as a POP. cimi.org

Immunological System Perturbations in Non-Human Models

Detailed mechanistic studies focusing specifically on the immunological effects of the 2,2',4,5-Tetrabromobiphenyl (PBB-49) congener in non-human models are not extensively documented in publicly available scientific literature. The majority of immunotoxicity research for polybrominated biphenyls (PBBs) has been conducted on commercial mixtures, such as FireMaster FF-1, or on other specific, more prevalent congeners.

For context, studies on PBB mixtures and other isomers have demonstrated significant impacts on the immune system. For example, research on the commercial mixture FireMaster in rodents indicated that PBB exposure could lead to the suppression of both humoral and cell-mediated immune responses nih.govnih.gov. Effects observed in these studies included depressed responsiveness of splenic lymphocytes to T-cell activators and, at higher doses, suppressed humoral immunity in mice nih.govnih.gov. Furthermore, studies on the 3,3',4,4'-Tetrabromobiphenyl (B1219524) isomer in rats showed a marked reduction in thymus size, with the cortex being significantly depleted of lymphocytes, which points to potent immunotoxic activity nih.gov. Another isomer, 3,3',5,5'-Tetrabromobiphenyl (BB-80), has been shown to mediate immunotoxicity in zebrafish larvae by inducing inflammation through the TLR4/NF-κB signaling pathway nih.gov.

While these findings highlight that PBBs as a class are immunotoxic, the specific toxicological profile and mechanism of action for the 2,2',4,5-Tetrabromobiphenyl congener remain an area requiring further investigation. The toxicity of PBB congeners is highly dependent on their specific structure, including the number and position of bromine atoms nih.gov. Therefore, data from other isomers cannot be directly extrapolated to 2,2',4,5-Tetrabromobiphenyl.

Table 1: Summary of Immunological Perturbations by Select PBBs (Contextual Information)

Compound/Mixture Test Organism Observed Immunological Effects
FireMaster PBB Mixture Mice, Rats Suppression of cell-mediated and humoral immunity; Depressed splenic lymphocyte responsiveness nih.govnih.gov.
3,3',4,4'-Tetrabromobiphenyl Rats Marked reduction in thymus size; Depletion of cortical lymphocytes nih.gov.
3,3',5,5'-Tetrabromobiphenyl (BB-80) Zebrafish (Danio rerio) Induction of inflammation; Upregulation of inflammatory cytokines via TLR4/NF-κB pathway nih.gov.
2,2',4,5-Tetrabromobiphenyl N/A Specific data not available in reviewed literature.

Embryonic Developmental Perturbations in Aquatic Vertebrate Models

To provide context, studies on other PBB isomers have revealed significant developmental toxicity in aquatic models. For instance, 3,3',5,5'-Tetrabromobiphenyl (BB-80) was found to inhibit early development in zebrafish (Danio rerio) larvae, leading to negative changes in developmental indices and inducing oxidative stress nih.gov. This indicates that certain tetrabromobiphenyl structures can interfere with critical developmental processes in fish.

Similarly, research on the major PBB congener found in commercial mixtures, 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153), has demonstrated developmental toxicity in mammalian models, causing effects such as cleft palate and brain abnormalities in mice at doses that also caused maternal toxicity nih.gov. While these studies were not conducted in aquatic vertebrates, they underscore the potential for PBBs to act as developmental toxicants.

The lack of specific data for 2,2',4,5-Tetrabromobiphenyl highlights a gap in the understanding of the environmental risks posed by individual PBB congeners to aquatic ecosystems. Given the known developmental effects of other isomers, dedicated studies on the embryonic effects of 2,2',4,5-Tetrabromobiphenyl in models like zebrafish would be necessary to accurately assess its specific toxicological profile.

Table 2: Summary of Embryonic Developmental Perturbations by Select PBBs in Vertebrate Models (Contextual Information)

Compound Test Organism Observed Developmental Effects
3,3',5,5'-Tetrabromobiphenyl (BB-80) Zebrafish (Danio rerio) Inhibition of early larval development; Induction of oxidative stress nih.gov.
2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153) Mice Cleft palate; Cystic lesion in the cerebellum region nih.gov.
2,2',4,5-Tetrabromobiphenyl N/A Specific data for aquatic vertebrate models not available in reviewed literature.

Comparative Toxicological and Environmental Behavior Studies of 2,2 ,4,5 Tetrabromobiphenyl with Other Polybrominated Biphenyl Congeners

Comparisons of Aryl Hydrocarbon Receptor Binding and Enzyme Induction Profiles

The toxicity of many PBB congeners is linked to their ability to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of numerous genes, including those for cytochrome P-450 enzymes. cdc.gov The binding affinity for the AhR is highly dependent on the congener's structure, particularly the substitution pattern. cdc.gov

PBBs can be broadly categorized based on their enzyme induction profiles:

Phenobarbital (B1680315) (PB-type) inducers: These are typically non-coplanar congeners with bromine atoms at the ortho (2, 2', 6, 6') positions. This ortho substitution forces the biphenyl (B1667301) rings to twist, preventing a planar configuration and reducing AhR binding affinity. tandfonline.comcdc.gov They primarily induce CYP2B family enzymes.

3-Methylcholanthrene (B14862) (MC-type) inducers: These are coplanar or mono-ortho-substituted congeners that can adopt a planar configuration, similar to dioxins. This planarity allows for high-affinity binding to the AhR, leading to the induction of CYP1A family enzymes, such as aryl hydrocarbon hydroxylase (AHH). tandfonline.comnih.gov

Mixed-type inducers: These congeners exhibit properties of both PB-type and MC-type inducers.

Research demonstrates a strong correlation between a congener's ability to induce AHH (an indicator of AhR activation) and its toxicity. tandfonline.comnih.gov For instance, 3,3',4,4'-tetrabromobiphenyl (B1219524), a coplanar congener and potent AHH inducer, causes significant toxic effects, whereas 2,2',5,5'-tetrabromobiphenyl, a non-coplanar, weak PB-type inducer, does not elicit the same toxic responses at similar doses. tandfonline.comnih.gov

While the parent compound 2,2',4,5'-tetrabromobiphenyl (B1583462) is not a potent AhR agonist, its metabolites can have significant enzyme induction capabilities. Specifically, the metabolite 3-methylsulphonyl-2,2',4,5-tetrabromobiphenyl is a powerful PB-type inducer. nih.gov It substantially induces CYP2B1, CYP2B2, CYP3A2, and CYP2C6, but not the AhR-related CYP1A1 or CYP1A2. nih.gov The inducing effect of this metabolite on CYP2B1 and CYP2B2 is several thousand-fold higher than that of the parent 2,2',4,5'-tetrabromobiphenyl. nih.gov

Table 1: Comparative Enzyme Induction Profiles of PBB Congeners and Metabolites
CompoundStructural ClassPrimary Induction TypeKey Induced EnzymesRelative Potency Notes
3,3',4,4'-TetrabromobiphenylCoplanar (Non-ortho)MC-type (AhR-mediated)CYP1A family (AHH)Potent inducer, associated with high toxicity. tandfonline.comnih.gov
2,2',5,5'-TetrabromobiphenylNon-coplanar (Di-ortho)Weak PB-typeCytochrome P-450Weak inducer, not associated with AHH-mediated toxicity. tandfonline.comnih.gov
2,2',4,5'-Tetrabromobiphenyl (Parent)Non-coplanar (Di-ortho)Weak PB-typeNot specifiedWeak inducer. nih.gov
3-Methylsulphonyl-2,2',4,5'-tetrabromobiphenyl (Metabolite)MetabolitePotent PB-typeCYP2B1, CYP2B2, CYP3A2, CYP2C6Several thousand-fold more potent than its parent compound for CYP2B induction. nih.gov
4-Methylsulphonyl-2,2',4,5'-tetrabromobiphenyl (Metabolite)MetaboliteInactiveNoneEnzyme activities remained unchanged after treatment. nih.gov

Differential Metabolic Fates Among PBB Congeners

The metabolism of PBBs is congener-specific and crucial for their distribution, persistence, and toxicity. Metabolism can lead to detoxification and excretion or, in some cases, bioactivation to more toxic compounds. The number and position of bromine atoms determine a congener's susceptibility to metabolic transformation.

Lower brominated congeners are generally metabolized more readily than highly brominated ones like 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153), for which no major metabolites were identified in rat studies. nih.gov In contrast, 2,2',4,5'-tetrabromobiphenyl is subject to metabolism. In rats, it can be transformed into methylsulphonyl metabolites, namely 3-methylsulphonyl- and 4-methylsulphonyl-2,2',4,5'-tetrabromobiphenyls, which have been detected in the liver, lung, kidney, adipose tissue, and feces. nih.gov The formation of these metabolites suggests that the parent compound undergoes biotransformation that can significantly alter its biological activity. nih.gov

Furthermore, microbial degradation can alter PBB congener profiles in the environment. For example, the highly persistent PBB-153 can undergo reductive debromination by microorganisms to produce tetrabromobiphenyl congeners, including 2,2',4,5'-tetrabromobiphenyl (PBB-49). mdpi.com This process demonstrates an environmental metabolic pathway where a more brominated congener is transformed into a less brominated one. mdpi.com

Table 2: Metabolic Pathways of Selected PBB Congeners
CongenerMetabolic PathwayKey Metabolite(s)Significance
2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153)Resistant to metabolism; Microbial debrominationNo major metabolites in rats nih.gov; Tetrabromobiphenyls (e.g., PBB-49) in environment mdpi.comHigh persistence in organisms; can be a source of lower brominated congeners in the environment.
2,2',4,5'-Tetrabromobiphenyl (PBB-49)Oxidative metabolism and conjugation3-Methylsulphonyl- and 4-methylsulphonyl-tetrabromobiphenyls nih.govMetabolites can have significantly different biological activity (e.g., enzyme induction) than the parent compound.

Relative Environmental Persistence and Bioaccumulation Tendencies Across Congeners

The environmental fate of PBBs is governed by their chemical stability and physical properties, which vary by congener. Generally, PBBs are persistent, lipophilic (fat-soluble) compounds that resist degradation and tend to bioaccumulate in the fatty tissues of organisms, leading to biomagnification in food chains. inchem.orgnih.gov

Persistence is strongly correlated with the degree of bromination; higher brominated congeners are typically more resistant to degradation. cdc.gov However, the relationship between structure and bioaccumulation is more complex. The bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in an organism from water, often increases for PBBs from mono- to tetra-brominated congeners but may decrease for higher brominated congeners. cdc.gov This is potentially due to the larger molecular size of highly brominated congeners, which may hinder their passage across biological membranes.

Studies have shown that PBBs are strongly adsorbed by soil materials, limiting their mobility in soil but making them persistent in sediments. cdc.govresearchgate.net Lower brominated congeners tend to bioaccumulate more than higher brominated ones. epa.gov For example, in lake trout, the hexabrominated PBB-153 and the pentabrominated 2,2',4,5,5'-pentabromobiphenyl (B1595030) (PBB-101) were found at the highest levels among several congeners tested. cdc.gov While specific BCF values for 2,2',4,5'-tetrabromobiphenyl are not always singled out, its position as a tetrabrominated congener places it in a category with significant bioaccumulation potential. cdc.gov

Table 3: Bioaccumulation Factors (BCF) for Various PBB Congeners in Fish
CongenerNumber of Bromine AtomsLipid Weight-Based BCF (in Guppies)
4,4'-Dibromobiphenyl2269,000 cdc.gov
2,4,6-Tribromobiphenyl3115,000 cdc.gov
2,2',5,5'-Tetrabromobiphenyl41,440,000 cdc.gov
2,2',4,4',6,6'-Hexabromobiphenyl6708,000 cdc.gov

Note: Data illustrates the trend where BCF values for PBBs with up to four bromine atoms tend to increase, while those for more highly brominated congeners may decrease. cdc.gov

Structure-Toxicity Relationship Research within Polybrominated Biphenyls

The relationship between the chemical structure of PBB congeners and their toxicological effects is a critical area of research. The number and position of bromine atoms are the primary determinants of a congener's toxic potential. cdc.gov

The most potent PBBs are those that can assume a coplanar configuration, allowing them to bind with high affinity to the AhR. cdc.gov These congeners typically lack or have only one ortho-substituted bromine atom. This high-affinity binding triggers a cascade of gene expression changes responsible for many of the dioxin-like toxic effects observed. cdc.govtandfonline.com For example, 3,3',4,4'-tetrabromobiphenyl is a potent AhR agonist and is significantly more toxic than its non-coplanar isomers. tandfonline.comnih.gov

Congeners with two or more ortho-bromines, such as 2,2',4,5'-tetrabromobiphenyl, are forced into a non-planar configuration. This steric hindrance prevents effective binding to the AhR, resulting in much lower dioxin-like toxicity. tandfonline.com The toxicity of these non-coplanar congeners is often mediated by different mechanisms, such as the induction of PB-type enzymes or other pathways not involving the AhR. tandfonline.com

The metabolism of a congener can also alter its toxicity. As seen with 2,2',4,5'-tetrabromobiphenyl, its metabolite 3-methylsulphonyl-2,2',4,5'-tetrabromobiphenyl is a far more potent enzyme inducer than the parent compound, demonstrating that biotransformation can lead to bioactivation. nih.gov Therefore, assessing the risk of any PBB congener requires an understanding of not only the parent compound but also its potential metabolites.

Advanced Analytical Methodologies for Detection and Quantification of 2,2 ,4,5 Tetrabromobiphenyl in Environmental and Biological Matrices

Gas Chromatography-Mass Spectrometry (GC/MS) Techniques

Gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone technique for the analysis of 2,2',4,5-Tetrabromobiphenyl and other polybrominated biphenyls (PBBs). analytice.comthermofisher.com This method offers a powerful combination of the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry.

In a typical GC/MS analysis, the sample extract is injected into the gas chromatograph, where it is vaporized. The gaseous components are then transported by a carrier gas through a long, thin capillary column. The separation of different compounds, including PBB congeners, is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile gas phase. ksu.edu.sa Following separation in the GC column, the eluted compounds enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which fragments the molecules into a characteristic pattern of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint for identification. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions known to be characteristic of 2,2',4,5-Tetrabromobiphenyl are monitored, significantly enhancing sensitivity and reducing matrix interference.

Parameter Typical Condition for PBB Analysis
GC Column Fused silica (B1680970) capillary column (e.g., DB-5ms, 30m x 0.25mm ID, 0.25µm film thickness)
Carrier Gas Helium or Hydrogen
Injection Mode Splitless or Pulsed Splitless
Ionization Mode Electron Ionization (EI) at 70 eV
MS Analyzer Quadrupole, Ion Trap, or Time-of-Flight (TOF)
Detection Mode Selected Ion Monitoring (SIM) or Full Scan

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over conventional low-resolution mass spectrometry for the analysis of 2,2',4,5-Tetrabromobiphenyl, particularly in complex matrices. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio of ions with extremely high accuracy, often to within a few parts per million (ppm). springernature.com

This high mass accuracy allows for the determination of the elemental composition of an ion, which greatly increases the confidence in the identification of 2,2',4,5-Tetrabromobiphenyl. It enables the differentiation of the target analyte from co-eluting matrix components that may have the same nominal mass but a different exact mass. This is crucial in environmental and biological samples where the concentration of PBB-49 may be very low and the background interference is high. Furthermore, HRMS can be operated in full-scan mode to collect data on all ions, allowing for retrospective analysis of samples for other compounds of interest without the need for re-injection. nih.gov This untargeted screening capability is invaluable in environmental monitoring and toxicology studies. springernature.com

Chromatographic Separation Enhancements (e.g., Column Selection, Temperature Programs)

The effectiveness of any GC/MS analysis hinges on the quality of the chromatographic separation. journalagent.com For PBBs, which can exist as 209 different congeners, achieving separation is a significant challenge. The selection of the appropriate GC column and the optimization of the temperature program are critical for resolving 2,2',4,5-Tetrabromobiphenyl from other PBBs and interfering compounds.

Column Selection: The choice of the stationary phase of the capillary column is paramount. creative-proteomics.com Non-polar or semi-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), are commonly used for PBB analysis. These columns separate congeners primarily based on their boiling points and, to some extent, their polarity. The length, internal diameter, and film thickness of the column also play crucial roles in separation efficiency; longer columns with smaller internal diameters and thinner films generally provide higher resolution. neu.edu.tr

Temperature Programs: A carefully optimized temperature program is essential to achieve the separation of complex mixtures of PBBs. The program typically starts at a relatively low temperature to trap the analytes at the head of the column. The temperature is then increased in a controlled manner (ramped) to elute the compounds according to their volatility. A slow temperature ramp rate can improve the separation of closely eluting isomers. A final high-temperature hold ensures that all high-boiling compounds are eluted from the column before the next analysis.

Parameter Description Impact on Separation
Initial Temperature The starting temperature of the oven program.A lower initial temperature can improve the focusing of early eluting peaks.
Ramp Rate(s) The rate at which the oven temperature is increased.Slower ramps provide better resolution for complex mixtures of isomers.
Final Temperature The maximum temperature reached in the program.Must be high enough to elute all target analytes and bake out the column.
Hold Times Isothermal periods at the beginning or end of the program.An initial hold allows for complete sample transfer to the column; a final hold ensures column cleaning.

Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for trace quantitative analysis due to its high accuracy and precision. semanticscholar.orgnih.gov This technique is particularly valuable for quantifying 2,2',4,5-Tetrabromobiphenyl at low levels in complex samples.

The principle of IDMS involves adding a known amount of an isotopically labeled version of the target analyte to the sample before extraction and cleanup. nih.gov For 2,2',4,5-Tetrabromobiphenyl, this would typically be ¹³C-labeled 2,2',4,5-Tetrabromobiphenyl. This labeled compound is chemically identical to the native (unlabeled) analyte and will therefore behave in the same way during the entire analytical procedure, including any losses that may occur during sample preparation.

The mass spectrometer can distinguish between the native and the labeled compound due to their mass difference. By measuring the ratio of the response of the native analyte to the labeled internal standard, the concentration of the native 2,2',4,5-Tetrabromobiphenyl in the original sample can be calculated with high accuracy, as the ratio is unaffected by sample loss or variations in instrument response. nih.gov

Quality Assurance and Quality Control Protocols in PBB Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are essential to ensure that the data generated from the analysis of 2,2',4,5-Tetrabromobiphenyl are reliable, defensible, and of known quality. epa.govepa.gov A comprehensive QA/QC program encompasses all aspects of the analysis from sample collection to data reporting. ucf.edu

Key components of a QA/QC program for PBB analysis include:

Method Blanks: A method blank is an analyte-free matrix that is carried through the entire sample preparation and analysis procedure. It is used to assess contamination introduced during the analytical process.

Laboratory Control Samples (LCS): An LCS is a clean matrix spiked with a known concentration of 2,2',4,5-Tetrabromobiphenyl and other target analytes. It is used to monitor the performance of the entire analytical method.

Matrix Spike/Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a duplicate of a real sample. The MS/MSD is used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.

Certified Reference Materials (CRMs): These are materials with a certified concentration of the analyte. They are used to validate the accuracy of the analytical method.

Initial and Continuing Calibration Verification: Standards are analyzed to ensure the instrument's calibration is accurate and stable over time.

Adherence to these protocols helps to identify and correct potential problems, ensuring the integrity of the analytical results. epa.govppbanalytical.com

Internal and Surrogate Standard Utilization in Analytical Procedures

In addition to the isotopically labeled standards used in IDMS, other types of standards are crucial in the analysis of 2,2',4,5-Tetrabromobiphenyl.

Internal Standards: An internal standard is a compound that is chemically similar to the analyte but not expected to be present in the sample. biotage.com It is added to every sample, standard, and blank in a known amount, typically just before the instrumental analysis. The internal standard is used to correct for variations in instrument response and injection volume. restek.com By calculating the relative response factor (the ratio of the analyte response to the internal standard response), more precise and accurate quantification can be achieved.

Surrogate Standards: Surrogate standards are compounds that are also chemically similar to the target analytes and are not expected to be found in the samples. biotage.com However, unlike internal standards, surrogates are added to the samples before the extraction and cleanup steps. jbphh-safewaters.org The primary purpose of a surrogate is to monitor the efficiency of the sample preparation process. The recovery of the surrogate (the percentage of the spiked amount that is detected in the final analysis) provides a measure of the performance of the method for each individual sample. epa.gov Low or high surrogate recoveries can indicate problems with the extraction or cleanup, or the presence of matrix effects. chromforum.org

Standard Type When Added Purpose
Surrogate Standard Before sample preparation (extraction)To monitor the efficiency of the entire analytical method for each sample.
Internal Standard Before instrumental analysisTo correct for variations in instrument response and injection volume.
Isotope-Labeled Standard Before sample preparation (for IDMS)To provide the most accurate quantification by correcting for sample loss and instrument variability.

Current Research Gaps and Future Academic Research Directions on 2,2 ,4,5 Tetrabromobiphenyl

Elucidation of Novel Metabolic Pathways and Metabolite Identification in Diverse Organisms

Current knowledge of 2,2',4,5-Tetrabromobiphenyl metabolism is largely confined to studies in rats. Research has identified the formation of hydroxylated and subsequent methylsulphonyl metabolites, such as 3-Methylsulphonyl-2,2',4',5-tetrabromobiphenyl and 4-methylsulphonyl-2,2',4',5-tetrabromobiphenyl, in tissues and feces. nih.gov Notably, the 3-MeSO(2)-TetraBrB metabolite has been shown to be a significantly more potent inducer of cytochrome P450 enzymes, specifically CYP2B1 and CYP2B2, than the parent compound, suggesting that metabolic activation plays a crucial role in its biological activity. nih.gov

A major research gap is the limited understanding of these metabolic pathways in a wider range of organisms. The reliance on rodent models overlooks potential species-specific differences in biotransformation, which are critical for accurate ecological risk assessment. Future research should prioritize:

Identification of Novel Pathways: Investigating metabolic routes beyond hydroxylation and methylsulfonation. This includes exploring the potential for reductive debromination, conjugation reactions (e.g., glucuronidation and sulfation), and ring cleavage, which may alter the compound's persistence and toxicity.

Interspecies Comparative Metabolism: Conducting in vitro and in vivo studies across a diverse range of organisms, including fish, birds, marine mammals, and human cell lines. This will elucidate how different species metabolize the compound, identifying unique or conserved pathways and metabolites.

Enzyme Characterization: Identifying the specific enzyme families (e.g., cytochrome P450, glutathione (B108866) S-transferases) responsible for the metabolism of 2,2',4,5-Tetrabromobiphenyl in various species to better predict metabolic susceptibility.

Table 1: Current Knowledge and Research Gaps in Metabolism of 2,2',4,5-Tetrabromobiphenyl

Organism Group Known Metabolites Key Research Gaps
Rodents (Rat) 3-MeSO₂-Tetrabromobiphenyl, 4-MeSO₂-Tetrabromobiphenyl. nih.gov - Identification of minor or transient metabolites.- Role of gut microbiome in metabolism.
Fish Data Lacking - Complete pathway elucidation.- Influence of temperature and habitat on metabolic rate.
Birds Data Lacking - Identification of primary and secondary metabolites.- Susceptibility of avian-specific enzyme systems.

| Humans (in vitro) | Data Lacking | - Characterization of metabolic pathways in human liver microsomes/hepatocytes.- Identification of key human P450 enzymes involved. |

Advanced Computational Modeling of Environmental Transport, Fate, and Bioaccumulation

As a lipophilic compound, 2,2',4,5-Tetrabromobiphenyl is prone to bioaccumulation in fatty tissues and persistence in the environment. epa.gov Computational models are essential tools for predicting how the compound moves through and partitions into different environmental compartments (air, water, soil, sediment). researchgate.net However, existing models are often generic for large classes of chemicals like PBBs or other persistent organic pollutants (POPs) and may not accurately reflect the specific behavior of the 2,2',4,5-tetrabromo congener. mdpi.comresearchgate.net

Future research must focus on developing more sophisticated and validated computational models. Key directions include:

Congener-Specific Parameterization: Populating environmental fate models with experimentally derived physico-chemical properties specific to 2,2',4,5-Tetrabromobiphenyl, rather than relying on estimates for the entire PBB class.

Incorporating Transformation Processes: Integrating modules that account for environmental transformation pathways, such as photodegradation, microbial degradation, and combustion oxidation, which can significantly alter the compound's persistence and generate toxic byproducts. mdpi.com

Refining Bioaccumulation Models: Moving beyond simple correlations with the octanol-water partition coefficient (Kow). Advanced bioaccumulation models should incorporate species-specific parameters like metabolic rates, feeding ecology, and trophic dilution to provide more realistic predictions for complex food webs. sfu.casfu.ca

Table 2: Parameters for Advanced Environmental Modeling of 2,2',4,5-Tetrabromobiphenyl

Model Parameter Data Availability Status Future Research Need
Octanol-Water Partition Coefficient (Log Kow) Available Validation across different environmental conditions.
Vapor Pressure Available Temperature-dependent data for atmospheric modeling.
Aqueous Solubility Available Data on solubility in saline and organic-rich waters.
Photodegradation Rate Constant Limited/Gap Wavelength-specific quantum yield determination.
Aerobic/Anaerobic Biodegradation Rates Limited/Gap Determination in relevant media (soil, sediment) with diverse microbial communities.

| Metabolic Transformation Rate (Biota) | Limited/Gap | Species-specific rates for key organisms in food webs. |

Application of High-Throughput Screening for Mechanistic Insights into Biological Responses

Modern toxicology is increasingly reliant on high-throughput screening (HTS) to rapidly evaluate the biological activity of thousands of chemicals across a wide range of cellular pathways. nih.govwiley.com These in vitro methods offer a cost-effective and efficient approach to prioritize chemicals for further testing and to gain insights into their mechanisms of toxicity. nih.gov To date, 2,2',4,5-Tetrabromobiphenyl has not been extensively profiled using these advanced techniques.

A significant research gap exists in the systematic characterization of this compound's bioactivity. Future academic efforts should apply HTS to:

Profile Bioactivity: Screen 2,2',4,5-Tetrabromobiphenyl against large panels of assays, such as those in the U.S. EPA's ToxCast program, to identify its molecular targets and the cellular pathways it perturbs. nih.gov

Identify Key Initiating Events: Use targeted HTS assays to determine the initial molecular interactions that trigger toxicity, such as binding to nuclear receptors (e.g., AhR, PXR), disruption of mitochondrial function, or induction of oxidative stress.

Comparative Congener Analysis: Perform parallel screening of multiple PBB congeners to elucidate structure-activity relationships, identifying the structural features that drive specific biological responses.

Whole-Organism Screening: Utilize model organisms suitable for HTS, such as the developmental zebrafish, to rapidly assess integrated toxicological endpoints like developmental abnormalities and neurobehavioral changes. tanguaylab.com

Integration of Omics Technologies in Mechanistic Research

Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer an unbiased, systems-level view of the biological perturbations caused by chemical exposure. researchgate.netfraunhofer.de These powerful tools can reveal toxicity pathways and identify sensitive biomarkers of exposure and effect, moving beyond traditional, single-endpoint toxicological studies. researchgate.net The application of omics to understand the effects of 2,2',4,5-Tetrabromobiphenyl is a major research gap.

Future research should leverage an integrated, multi-omics approach to build a comprehensive understanding of the compound's mechanism of action. This includes:

Transcriptomics: Using RNA-sequencing to create a global profile of gene expression changes in target cells or tissues (e.g., liver, neuronal cells) following exposure. This can identify dysregulated signaling pathways and cellular functions.

Proteomics: Applying mass spectrometry-based proteomics to quantify changes in the abundance and post-translational modification of proteins, which are the functional effectors in the cell.

Metabolomics: Profiling the small-molecule metabolites in a biological system to capture the downstream functional consequences of exposure and identify disruptions in metabolic networks. nih.gov

Multi-Omics Data Integration: Combining data from all omics platforms to construct comprehensive adverse outcome pathways (AOPs), linking the initial molecular interaction to the adverse effect at the whole-organism level. mdpi.com

Table 3: Application of Omics Technologies to 2,2',4,5-Tetrabromobiphenyl Research

Omics Technology Data Generated Potential Mechanistic Insights
Transcriptomics Differential gene expression profiles Identification of affected signaling pathways (e.g., xenobiotic metabolism, endocrine disruption, inflammatory response).
Proteomics Changes in protein abundance and modifications Confirmation of gene expression changes; identification of effects on protein function and stability.

| Metabolomics | Alterations in endogenous metabolite levels | Insight into functional impacts on cellular energy, lipid metabolism, and oxidative stress; biomarker discovery. |

Development of Predictive Models for Environmental Behavior and Biological Activity

Predictive toxicology relies on in silico tools, including Quantitative Structure-Activity Relationship (QSAR) models, to forecast the properties of chemicals based on their molecular structure. aftonchemical.com These models are vital for assessing risk for the vast number of chemicals for which limited empirical data exist. aftonchemical.comnih.gov While 3D-QSAR models have been developed for some PBBs to predict toxicities, specific and robustly validated models for 2,2',4,5-Tetrabromobiphenyl are needed. mdpi.com

Future research should focus on the development and validation of a suite of predictive models tailored to this specific congener. Key goals are:

Congener-Specific QSARs: Building QSAR models trained on data from structurally similar PBBs to predict key properties, such as binding affinity for specific receptors, rates of metabolism, and potential for bioaccumulation. nih.govnih.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling: Developing PBPK models to simulate the absorption, distribution, metabolism, and excretion (ADME) of 2,2',4,5-Tetrabromobiphenyl in different species. inotiv.com These models are crucial for extrapolating dose-response relationships between species and from in vitro to in vivo scenarios.

Integration with New Approach Methodologies (NAMs): Using data generated from HTS and omics studies to build more mechanistically-grounded predictive models. This approach, known as in vitro to in vivo extrapolation (IVIVE), aims to predict whole-organism toxicity from cellular-level responses, reducing the reliance on animal testing. inotiv.com

Q & A

Q. What are the recommended analytical methods for detecting 2,2',4,5-tetrabromobiphenyl in environmental samples?

Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting PBB-49. Key steps include:

  • Sample Preparation : Use passive samplers (e.g., LDPE sheets) pre-loaded with performance reference compounds (PRCs) like 2,2',5,5'-tetrabromobiphenyl to infer equilibrium concentrations and account for environmental variables .
  • Instrument Parameters : Optimize column selection (e.g., DB-5MS) and ionization mode (EI at 70 eV) to resolve co-eluting isomers. Retention times and mass spectra should align with certified reference materials (CRMs) .
  • Validation : Include field and laboratory blanks to ensure no contamination during transport or analysis. Calculate LOD as average blank signal + 3σ .

Q. How is 2,2',4,5-tetrabromobiphenyl synthesized and characterized in laboratory settings?

Answer: PBB-49 is synthesized via bromination of biphenyl under controlled conditions.

  • Synthetic Route : React biphenyl with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 80–100°C. Purify via recrystallization from non-polar solvents .
  • Characterization :
    • Melting Point : 84.0–84.5°C (differential scanning calorimetry) .
    • Spectroscopy : Confirm structure using ¹H/¹³C NMR (absence of aromatic protons) and GC-MS (m/z 468–470 for molecular ion) .

Q. What safety protocols are critical for handling 2,2',4,5-tetrabromobiphenyl?

Answer: PBB-49 is toxic and bioaccumulative. Mandatory precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
  • First Aid : For eye contact, rinse with water for 15 minutes and remove contact lenses .
  • Waste Disposal : Incinerate at >1,000°C with alkali scrubbers to prevent dioxin formation .

Q. How is 2,2',4,5-tetrabromobiphenyl monitored in urban-impacted aquatic systems?

Answer: Passive sampling techniques are preferred for long-term monitoring:

  • Deployment : LDPE sheets (50 μm thickness) are deployed in surface waters for 4–6 weeks to accumulate lipophilic contaminants .
  • Quantification : Normalize PBB-49 concentrations using PRCs (e.g., 2,5-dibromobiphenyl) to account for site-specific factors like water flow and temperature .

Q. How are certified reference materials (CRMs) for PBB-49 prepared and validated?

Answer: CRMs are typically dissolved in isooctane or cyclohexane at 35–50 µg/mL. Validation steps include:

  • Purity Assessment : ≥98% purity confirmed via GC-MS and HPLC-UV .
  • Homogeneity Testing : Analyze multiple aliquots to ensure consistency (RSD <5%) .
  • Stability : Store at ambient temperature (>5°C) to prevent degradation .

Advanced Research Questions

Q. How can researchers differentiate 2,2',4,5-tetrabromobiphenyl from its structural isomers?

Answer: Isomer differentiation requires advanced chromatographic and spectral techniques:

  • GC-MS/MS : Use MRM transitions (e.g., m/z 468 → 388 for PBB-49 vs. m/z 468 → 310 for 2,2',5,5'-tetrabromobiphenyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns (e.g., ⁷⁹Br/⁸¹Br ratios) with <5 ppm mass accuracy .
  • Retention Indices : Compare against standardized databases (e.g., NIST) .

Q. What factors govern the environmental partitioning behavior of PBB-49 in sediment-water systems?

Answer: Partitioning is influenced by:

  • Log Kₒw : ~6.5 (measured via shake-flask method), indicating high affinity for organic carbon .
  • Sediment Properties : Organic carbon content (>2%) increases adsorption, while acidic pH (4–6) enhances solubility .
  • Field Data : Passive sampler-water partitioning coefficients (Kₚₛ) should be corrected using PRC-derived adjustment factors .

Q. How should researchers address discrepancies in reported toxicity data for 2,2',4,5-tetrabromobiphenyl?

Answer: Contradictions often arise from variability in test organisms or exposure conditions. Mitigation strategies include:

  • Standardized Assays : Use OECD guidelines for acute toxicity (e.g., Daphnia magna EC₅₀) to ensure comparability .
  • Metabolite Screening : Quantify hydroxylated or debrominated metabolites via LC-MS, as these may contribute to toxicity .
  • Cross-Study Validation : Compare results across labs using shared CRMs and protocols .

Q. What are the dominant degradation pathways of PBB-49 under UV irradiation?

Answer: Photolysis proceeds via:

  • Debromination : Sequential loss of bromine atoms (e.g., 2,2',4,5- → 2,4,5-tribromobiphenyl) .
  • OH Radical Attack : In aqueous systems, hydroxyl radicals cleave the biphenyl ring, forming dibenzo-p-dioxins .
  • Analytical Tracking : Monitor degradation products using GC×GC-TOFMS for non-target analysis .

Q. What advanced techniques improve detection limits for trace-level PBB-49 in complex matrices?

Answer:

  • Large-Volume Injection (LVI) : Inject 5–10 µL of sample extract into GC-MS to enhance sensitivity (LOD <0.1 pg/mL) .
  • Ion Mobility Spectrometry (IMS) : Separate co-eluting contaminants in complex environmental extracts .
  • Isotope Dilution : Use ¹³C-labeled PBB-49 as an internal standard to correct for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.